molecular formula C22H19N5O3S B2687719 2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536980-89-9

2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2687719
CAS RN: 536980-89-9
M. Wt: 433.49
InChI Key: KJFWRKLJYYLXLQ-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a potentially biologically active compound . It belongs to the class of 5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-ones .


Synthesis Analysis

The synthesis of this compound involves a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . An efficient synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives with good yields is described. This method involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C .


Molecular Structure Analysis

The molecular structure of this compound was determined through spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . The structure of the compound is also influenced by the stability of the tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . The yield was 62%, and the melting point was between 185°C–187°C .

Scientific Research Applications

Anticancer Agents

The compound has been used in the synthesis of novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles, which have shown promising inhibitory activity against the tyrosine kinase EGFR proteins. These compounds have been developed and synthesized as prospective anticancer medicines against MCF-7 and A-549 cancer cells .

Synthesis of Novel Functionalized Compounds

The compound can be used in the synthesis of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine. These compounds have been synthesized with excellent yields via a one-pot catalyst-free procedure at room temperature .

Luminescent Properties

The compound has been used in the synthesis of bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines, which show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .

Semiconductor Properties

The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^−4 to 10^−6 cm^2 V^−1 s^−1 .

Energetic Salts

The compound can be used in the synthesis of energetic salts. The energetic salts of the compound have been characterized by 1H and 13C nuclear magnetic resonance spectroscopy, infrared spectroscopy, differential scanning calorimetry (DSC) and elemental analysis .

High-Energy-Density Material

The hydroxylammonium salt of the compound showed high density (1.97 g cm^−3), acceptable decomposition temperature (Td = 197 °C), low sensitivities, and excellent detonation velocity (9069 m s^−1) and pressure (39.5 GPa), which suggests that it has the potential to be used as a high-energy-density material .

Future Directions

The compound “2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” and its derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-benzylsulfanyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c28-18-8-4-7-17-19(18)20(15-9-11-16(12-10-15)27(29)30)26-21(23-17)24-22(25-26)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20H,4,7-8,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFWRKLJYYLXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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